2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Chloro-substituted Aniline: This can be achieved by chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.
Introduction of the Methylsulfonyl Group: The chloro-substituted aniline can be reacted with methylsulfonyl chloride in the presence of a base like triethylamine to form the N-methylsulfonylanilino derivative.
Acylation Reaction: The N-methylsulfonylanilino derivative can then be acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aniline moiety.
Reduction: Reduction reactions could target the sulfonyl group or the chloro substituent.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding amine or dechlorinated derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloroanilino)-N-(3,4-dimethylphenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide
- 2-(4-chloro-N-methylsulfonylanilino)-N-phenylacetamide
Uniqueness
The presence of both the chloro and methylsulfonyl groups in 2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide may confer unique chemical and biological properties compared to similar compounds. These unique features could be explored for specific applications in various fields.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-4-7-15(10-13(12)2)19-17(21)11-20(24(3,22)23)16-8-5-14(18)6-9-16/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNQIKAXSVHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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